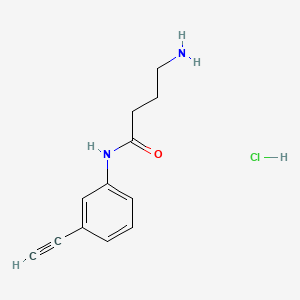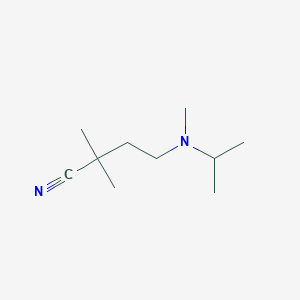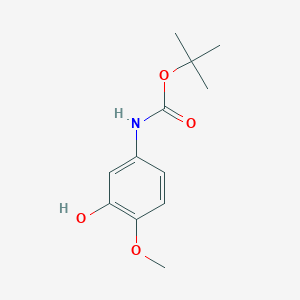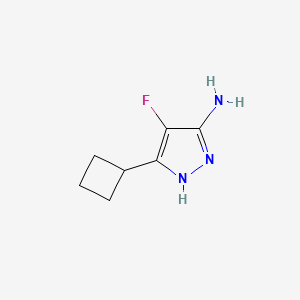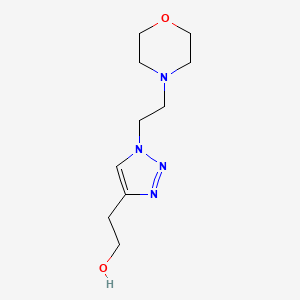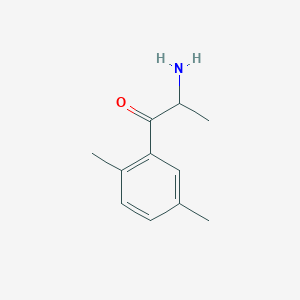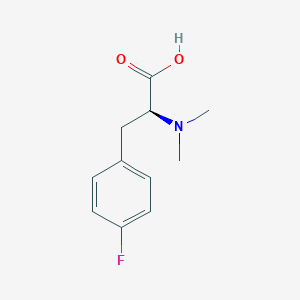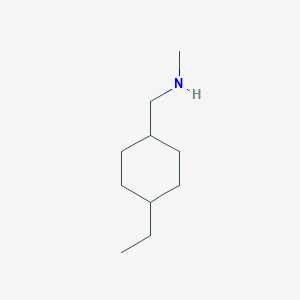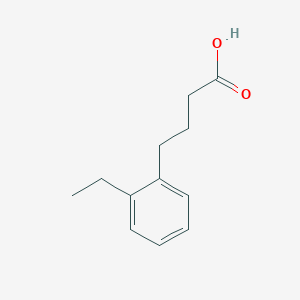
4-(2-Ethylphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2-ethylphenyl group at the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the coupling reaction of a halogenated alkane with a substituted ethylphenyl compound. For instance, the preparation method may include the following steps:
Coupling Reaction: A halogenated alkane is reacted with a substituted ethylphenyl compound in the presence of a catalyst such as palladium or nickel.
Intermediate Formation: The resulting intermediate is then treated with a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to reduce the use of toxic reagents, minimize costs, and improve operational convenience. This makes the compound suitable for large-scale production .
化学反応の分析
Types of Reactions
4-(2-Ethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
4-(2-Ethylphenyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(2-Ethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
4-(4-Ethylphenyl)butanoic acid: A similar compound with the ethyl group positioned at the fourth carbon of the phenyl ring.
Phenylbutyric acid: Another related compound with a phenyl group attached to the butanoic acid chain.
Uniqueness
4-(2-Ethylphenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethyl group on the phenyl ring can affect the compound’s interactions with other molecules and its overall properties .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
4-(2-ethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-10-6-3-4-7-11(10)8-5-9-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) |
InChIキー |
ZSBGWTKGFHGKMY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


